N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride is a chemical compound with significant relevance in pharmaceutical research. It is classified as a morpholine derivative, which is a cyclic amine structure that plays a crucial role in various biological activities. This compound is recognized for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting central nervous system disorders and other therapeutic areas.
The compound can be sourced from specialized chemical suppliers and is classified under the category of carboxamide derivatives. Its chemical structure includes a piperidine ring attached to a morpholine moiety, which enhances its pharmacological properties. The International Union of Pure and Applied Chemistry name for this compound is N-(piperidin-4-yl)morpholine-4-carboxamide hydrochloride, and it has the CAS number 1233955-08-2 .
The synthesis of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride involves several steps that typically include the formation of the piperidine and morpholine rings followed by the introduction of the carboxamide group.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride has a molecular formula of C10H20ClN3O2, with a molecular weight of 249.74 g/mol .
The structural representation can be depicted using SMILES notation: O=C(NC1CCNCC1)N2CCOCC2.Cl[H]
.
The primary chemical reactions involving N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride include:
These reactions are characterized by their efficiency in yielding high-purity products suitable for further biological testing.
The mechanism of action for N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride primarily involves interactions with neurotransmitter systems within the brain. It may act on specific receptors or enzymes related to neurotransmission, contributing to its potential therapeutic effects in treating neurological disorders.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride has several applications in scientific research:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4